An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Nitrobenzoate Isomers
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Nitrobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the three isomers of methyl nitrobenzoate: methyl 2-nitrobenzoate, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations to support research and development activities.
Physical Properties
The physical properties of the methyl nitrobenzoate isomers are significantly influenced by the position of the nitro group on the benzene (B151609) ring. These properties are crucial for their handling, purification, and use in various chemical syntheses. A summary of the key physical data is presented in Table 1.
| Property | Methyl 2-nitrobenzoate | Methyl 3-nitrobenzoate | Methyl 4-nitrobenzoate |
| Molecular Formula | C₈H₇NO₄ | C₈H₇NO₄ | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol | 181.15 g/mol | 181.15 g/mol |
| Appearance | Light orange to yellow to green clear liquid | White to light yellow crystalline powder | White to yellow powder to crystal |
| Melting Point | -13 °C | 76-80 °C[1][2] | 94-97 °C[3][4] |
| Boiling Point | 275 °C | 279 °C[2][5] | 302.6 °C at 760 mmHg[4] |
| Density | 1.28-1.29 g/mL | ~1.428 g/cm³ (estimate)[2][5] | ~1.3 g/cm³[4] |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; slightly soluble in ethanol, ether, methanol[5] | Sparingly soluble in water; soluble in ethanol, acetone, ether[6] |
| Refractive Index | 1.533-1.54 | ~1.5468 (estimate)[2][5] | ~1.5468 (estimate) |
Chemical Properties and Reactivity
The chemical reactivity of the methyl nitrobenzoate isomers is primarily dictated by the electron-withdrawing nature of the nitro group and the ester functionality.
Acidity of Parent Nitrobenzoic Acids
The position of the nitro group affects the acidity of the corresponding carboxylic acids, which in turn influences the electronic environment of the ester. The pKa values of the parent nitrobenzoic acids are as follows:
-
2-Nitrobenzoic acid: pKa = 2.16
-
3-Nitrobenzoic acid: pKa = 3.47[5]
-
4-Nitrobenzoic acid: pKa = 3.44[3]
The lower pKa of 2-nitrobenzoic acid is due to the ortho effect, where the proximity of the nitro and carboxylic acid groups leads to steric hindrance and intramolecular hydrogen bonding, stabilizing the carboxylate anion. The meta and para isomers have similar acidities, with the nitro group exerting a strong electron-withdrawing effect.
Reactivity in Nucleophilic Acyl Substitution
The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making methyl nitrobenzoates more reactive towards nucleophilic acyl substitution compared to methyl benzoate (B1203000). The para-nitro isomer is expected to be the most reactive due to the direct resonance-withdrawing effect of the nitro group, which stabilizes the negative charge on the tetrahedral intermediate. The ortho isomer's reactivity can be influenced by steric hindrance from the adjacent nitro group. The meta isomer is less activated than the ortho and para isomers as the electron-withdrawing effect is primarily inductive.
Reduction of the Nitro Group
The nitro group of all three isomers can be reduced to an amino group to form the corresponding methyl aminobenzoates. This transformation is a key step in the synthesis of various pharmaceuticals and other fine chemicals. Common reducing agents include tin or iron in the presence of an acid, or catalytic hydrogenation.
Experimental Protocols
Synthesis of Methyl 3-Nitrobenzoate via Nitration of Methyl Benzoate
This protocol describes the electrophilic aromatic substitution of methyl benzoate to predominantly yield the meta-substituted product.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol (B129727) or Ethanol/water mixture for recrystallization
Procedure:
-
In a flask, cool 12 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 5.6 mL of methyl benzoate to the cooled sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the methyl benzoate solution over approximately 15-20 minutes, ensuring the temperature of the reaction mixture is maintained between 5-15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.
-
Pour the reaction mixture over a beaker containing approximately 50 g of crushed ice.
-
The solid methyl 3-nitrobenzoate will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with two portions of ice-cold water, followed by two portions of ice-cold methanol.
-
Purify the crude product by recrystallization from a minimal amount of hot methanol or an ethanol/water mixture.
-
Dry the purified crystals and determine the melting point to assess purity. The expected melting point is 78 °C.
Synthesis of Methyl 4-Nitrobenzoate via Fischer Esterification of 4-Nitrobenzoic Acid
This protocol details the acid-catalyzed esterification of 4-nitrobenzoic acid.
Materials:
-
4-Nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 5.0 g of 4-nitrobenzoic acid and 20 mL of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by recrystallization from methanol or an ethanol/water mixture.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the chemistry of methyl nitrobenzoate isomers.
Caption: Workflow for the synthesis and purification of methyl 3-nitrobenzoate.
Caption: Comparison of key properties of methyl nitrobenzoate isomers.
References
- 1. sarthaks.com [sarthaks.com]
- 2. pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. [doubtnut.com]
- 3. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzoic acid CAS#: 62-23-7 [m.chemicalbook.com]
- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
